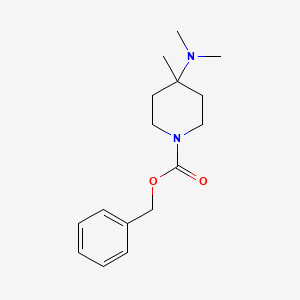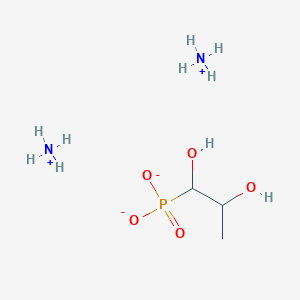![molecular formula C9H13N5 B12327257 3-tert-butyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B12327257.png)
3-tert-butyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1H-Pyrazolo[3,4-d]pyrimidin-4-amine, 3-(1,1-dimethylethyl)- is a heterocyclic compound that belongs to the class of pyrazolopyrimidines. This compound is of significant interest due to its potential applications in medicinal chemistry, particularly as a scaffold for the development of kinase inhibitors. The structure of this compound consists of a pyrazole ring fused to a pyrimidine ring, with an amine group at the 4-position and a tert-butyl group at the 3-position.
Méthodes De Préparation
The synthesis of 1H-Pyrazolo[3,4-d]pyrimidin-4-amine, 3-(1,1-dimethylethyl)- typically involves the cyclization of appropriate precursors under specific reaction conditions. One common synthetic route includes the condensation of 3-amino-1H-pyrazole with an appropriate aldehyde or ketone, followed by cyclization with a suitable reagent such as formamide or formic acid. The reaction conditions often require heating and the use of catalysts to facilitate the cyclization process .
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity of the final product .
Analyse Des Réactions Chimiques
1H-Pyrazolo[3,4-d]pyrimidin-4-amine, 3-(1,1-dimethylethyl)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperature and pressure conditions. The major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
1H-Pyrazolo[3,4-d]pyrimidin-4-amine, 3-(1,1-dimethylethyl)- has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of various heterocyclic compounds and as a ligand in coordination chemistry.
Biology: This compound is used in the study of enzyme inhibition, particularly as a scaffold for the development of kinase inhibitors.
Mécanisme D'action
The mechanism of action of 1H-Pyrazolo[3,4-d]pyrimidin-4-amine, 3-(1,1-dimethylethyl)- involves its interaction with specific molecular targets, such as kinases. The compound binds to the active site of the kinase, inhibiting its activity and thereby blocking the signaling pathways involved in cell proliferation. This inhibition can lead to the induction of apoptosis in cancer cells, making it a potential anticancer agent .
Comparaison Avec Des Composés Similaires
1H-Pyrazolo[3,4-d]pyrimidin-4-amine, 3-(1,1-dimethylethyl)- can be compared with other similar compounds, such as:
4-Aminopyrazolo[3,4-d]pyrimidine: This compound lacks the tert-butyl group at the 3-position, which may affect its binding affinity and specificity towards kinases.
Pyrazoloadenine: This compound has a similar pyrazolopyrimidine structure but with different substituents, leading to variations in its biological activity.
1H-Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: This compound has an additional triazole ring, which may enhance its stability and binding properties.
The uniqueness of 1H-Pyrazolo[3,4-d]pyrimidin-4-amine, 3-(1,1-dimethylethyl)- lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity.
Propriétés
Formule moléculaire |
C9H13N5 |
|---|---|
Poids moléculaire |
191.23 g/mol |
Nom IUPAC |
3-tert-butyl-2H-pyrazolo[3,4-d]pyrimidin-4-amine |
InChI |
InChI=1S/C9H13N5/c1-9(2,3)6-5-7(10)11-4-12-8(5)14-13-6/h4H,1-3H3,(H3,10,11,12,13,14) |
Clé InChI |
QEPKNUBQWQMCKR-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)C1=C2C(=NC=NC2=NN1)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![2-Pyridinemethanol, alpha-[2-(1-pyrrolidinyl)ethyl]-alpha-p-tolyl-, oxalate (6CI)](/img/structure/B12327209.png)
![Phenol, 2-[2-(3-chlorophenyl)diazenyl]-4-methyl-, 1-acetate](/img/structure/B12327217.png)

![4-[(Cyclopropylmethyl)amino]-4-oxobut-2-enoic acid](/img/structure/B12327227.png)



![[11,17-dihydroxy-17-(2-hydroxyacetyl)-10,13-dimethyl-3-oxo-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-16-yl] butanoate](/img/structure/B12327247.png)
![5,7-dihydroxy-3-(4-hydroxyphenyl)-8-[(1R,6R)-3-methyl-6-prop-1-en-2-ylcyclohex-2-en-1-yl]-4a,5,6,7,8,8a-hexahydrochromen-4-one](/img/structure/B12327253.png)
![3-[({[1-(3,4-Dichlorophenyl)ethylidene]amino}oxy)methyl]benzoic acid](/img/structure/B12327256.png)

